Cas no 62559-09-5 (Phenol, 5-(1,1-dimethylethyl)-2-methyl-, acetate)

62559-09-5 structure
Product name:Phenol, 5-(1,1-dimethylethyl)-2-methyl-, acetate
Phenol, 5-(1,1-dimethylethyl)-2-methyl-, acetate Chemical and Physical Properties
Names and Identifiers
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- Phenol, 5-(1,1-dimethylethyl)-2-methyl-, acetate
- acetic acid,5-tert-butyl-2-methylphenol
- DTXSID60807456
- 62559-09-5
- Acetic acid--5-tert-butyl-2-methylphenol (1/1)
-
- Inchi: InChI=1S/C11H16O.C2H4O2/c1-8-5-6-9(7-10(8)12)11(2,3)4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4)
- InChI Key: CDRTZJICENLLQM-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)C(C)(C)C)O.CC(=O)O
Computed Properties
- Exact Mass: 224.1413
- Monoisotopic Mass: 224.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53
Phenol, 5-(1,1-dimethylethyl)-2-methyl-, acetate Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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